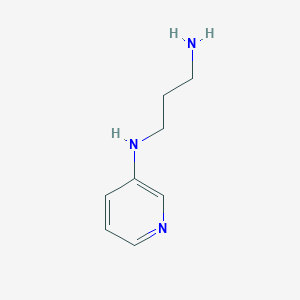

N-Pyridin-3-ylpropane-1,3-diamine

Descripción

Contextualization within Pyridine- and Diamine-Containing Compounds Research

To understand the potential significance of N-Pyridin-3-ylpropane-1,3-diamine, it is essential to first examine the well-established roles of its core components: the pyridine (B92270) scaffold and the propane-1,3-diamine backbone.

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and catalysis. researchgate.netrsc.org It is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. researchgate.netrsc.org The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties, allowing for a range of interactions with biological targets. researchgate.net In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus in their structure. rsc.org

In medicinal chemistry, pyridine derivatives have demonstrated a wide array of therapeutic applications. They are found in drugs for various conditions, including:

Cancer: Abiraterone nih.gov

Malaria: Enpiroline nih.gov

Tuberculosis: Isoniazid nih.gov

Allergies: Doxylamine nih.gov

Ulcers: Omeprazole nih.gov

The versatility of the pyridine scaffold stems from its ability to be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. nih.govtandfonline.com

In the realm of catalysis, pyridines are equally important. catalysis.blogcatalysis.blog The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as nucleophiles and bases, making them effective catalysts in a variety of organic reactions. catalysis.blogchemtube3d.com They can facilitate reactions such as acylations, where they act as nucleophilic catalysts, and condensations, where they function as base catalysts. catalysis.blogreddit.com Furthermore, pyridines are widely used as ligands in coordination chemistry, where they can bind to metal centers and influence the catalytic activity of the resulting complex. youtube.com

The propane-1,3-diamine backbone is a flexible and versatile building block in the design of ligands and in the construction of supramolecular assemblies. wikipedia.orgsolubilityofthings.com This simple diamine, also known as trimethylenediamine, consists of a three-carbon chain flanked by two amino groups. wikipedia.org This structure allows it to act as a bidentate ligand, meaning it can bind to a metal center through its two nitrogen atoms, forming a stable six-membered chelate ring. ebi.ac.uknih.gov

The flexibility of the propane-1,3-diamine backbone is a key feature in ligand design. It allows the resulting metal complexes to adopt various geometries, which can be crucial for their reactivity and catalytic activity. nih.gov Derivatives of propane-1,3-diamine are used in the synthesis of a variety of coordination complexes and have been employed in applications such as textile finishing. wikipedia.org

In supramolecular chemistry, the ability of the diamine to form hydrogen bonds and coordinate with metal ions makes it a valuable component for constructing larger, well-defined architectures. These self-assembled structures have potential applications in areas such as materials science and molecular recognition. The use of 1,3-diaminopropane (B46017) as a precursor in the synthesis of dendrimers, which are highly branched macromolecules, highlights its importance in creating complex molecular structures for industrial applications. sigmaaldrich.com

The structure of this compound can be compared to other pyridine- and diamine-containing ligands to understand its potential properties and applications.

One such related compound is N1-(4-methylpyridin-2-yl)propane-1,3-diamine . sigmaaldrich.com This molecule shares the same propane-1,3-diamine backbone but differs in the substitution pattern on the pyridine ring. The pyridine nitrogen is directly involved in binding to the diamine chain, and a methyl group is present at the 4-position of the pyridine ring. These differences in connectivity and substitution will influence the electronic properties and steric hindrance of the ligand, which in turn affects its coordination behavior and the properties of its metal complexes.

The study of these and other related compounds, such as N1,N1,N3,N3-Tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine and 1,3-Di(4-pyridyl)propane, provides a framework for predicting the chemical behavior of this compound. glpbio.comtcichemicals.com

Research Gaps and Future Directions for this compound

Despite the well-documented importance of its constituent parts, dedicated research focusing solely on this compound appears to be limited. This presents a significant research gap and a number of opportunities for future investigation.

Potential areas for future research include:

Synthesis and Characterization: While the synthesis is likely achievable through standard organic chemistry methods, detailed studies on optimizing the reaction conditions and thorough characterization of the compound and its derivatives are needed.

Coordination Chemistry: A systematic investigation of the coordination behavior of this compound with a variety of transition metals would be a valuable contribution. This would involve synthesizing and characterizing the resulting metal complexes and studying their structural, spectroscopic, and electrochemical properties.

Catalysis: The resulting metal complexes could be screened for catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand could be tuned by modifying the pyridine ring or the diamine backbone to optimize catalytic performance.

Medicinal Chemistry: Given the prevalence of pyridine scaffolds in pharmaceuticals, this compound and its derivatives could be evaluated for their biological activity. This could involve screening for antimicrobial, anticancer, or other therapeutic properties. For instance, other functionalized propane-1,3-diamine derivatives have been investigated for their potential as trypanocidal agents. nih.gov

Supramolecular Chemistry: The ability of the molecule to act as a ditopic ligand (having two distinct binding sites) could be exploited in the construction of novel supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs).

Structure

3D Structure

Propiedades

IUPAC Name |

N'-pyridin-3-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMAVYVCEUHMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650920 | |

| Record name | N~1~-(Pyridin-3-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-11-1 | |

| Record name | N~1~-(Pyridin-3-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for N Pyridin 3 Ylpropane 1,3 Diamine and Its Derivatives

Established Synthetic Routes

Established synthetic routes for N-Pyridin-3-ylpropane-1,3-diamine and its derivatives primarily include reductive amination, direct amination, and various multi-step or one-pot protocols. These methods are well-documented and widely used in organic synthesis.

Reductive Amination Strategies Involving Pyridine (B92270) Precursors

Reductive amination is a cornerstone of amine synthesis, providing a versatile method to form carbon-nitrogen bonds. masterorganicchemistry.comyoutube.com This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this strategy would logically involve the reaction of a pyridine precursor containing a carbonyl group with a suitable amine.

A plausible pathway is the reaction of 3-pyridinecarboxaldehyde with a protected form of propane-1,3-diamine , such as 3-aminopropionitrile , followed by reduction. The initial reaction forms an imine, which is subsequently reduced to the target diamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comyoutube.com The reaction is often performed in a one-pot fashion, where the imine formation and reduction occur in the same reaction vessel. youtube.com

The general applicability of reductive amination is extensive, allowing for the synthesis of primary, secondary, and tertiary amines by carefully selecting the starting carbonyl and amine components. youtube.com However, the reactivity of aminopyridines can sometimes pose challenges, as the pyridine nitrogen can be protonated, affecting the nucleophilicity of the amino group. nih.gov

Table 1: Key Components in Reductive Amination for this compound Synthesis

| Pyridine Precursor (Example) | Amine Partner (Example) | Reducing Agent (Examples) | Typical Conditions |

| 3-Pyridinecarboxaldehyde | 3-Aminopropanenitrile | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Mildly acidic (pH ~4-5), various solvents (e.g., methanol, DCM) |

| 3-Acetylpyridine | Propane-1,3-diamine (mono-protected) | NaBH₄, LiAlH₄ | One-pot or two-step process |

Direct Amination Approaches Utilizing Propane-1,3-diamine

Direct amination, specifically through nucleophilic aromatic substitution (SNA_r), presents another viable route to this compound. This method involves the reaction of a pyridine ring substituted with a good leaving group, such as a halogen, with an amine nucleophile. youtube.comyoutube.com For the synthesis of the target compound, this would entail reacting a 3-halopyridine, for instance, 3-chloropyridine or 3-bromopyridine , with propane-1,3-diamine . wikipedia.org

The pyridine ring is generally less reactive towards nucleophilic attack than acyl chlorides but can undergo substitution, particularly with strong nucleophiles like amines, often requiring heat. youtube.com The substitution preferentially occurs at the 2- and 4-positions of the pyridine ring because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.comquimicaorganica.org While substitution at the 3-position is less favored, it can be achieved, sometimes requiring more forcing conditions or specific catalysts.

In a typical procedure, the 3-halopyridine and propane-1,3-diamine would be heated together, possibly in the presence of a base to neutralize the hydrogen halide formed during the reaction. The use of excess diamine can also serve this purpose and drive the reaction to completion.

Multi-step and One-Pot Synthesis Protocols

Both multi-step and one-pot syntheses are employed for preparing complex molecules like this compound and its derivatives, offering different advantages in terms of purity and efficiency. vapourtec.comresearchgate.net

A multi-step synthesis might involve the initial preparation of a precursor molecule which is then elaborated in subsequent steps. For instance, one could first synthesize N-(2-cyanoethyl)-3-aminopropionitrile from ammonia (B1221849) and acrylonitrile, and then perform a catalytic hydrogenation to yield the diamine. google.com Another approach could involve the protection of one of the amino groups of propane-1,3-diamine, followed by reaction with a pyridine precursor, and a final deprotection step.

Advanced Synthetic Techniques

To address the challenges of selectivity and sustainability, advanced synthetic techniques have been developed. These include methods for controlling stereochemistry and employing environmentally friendly reaction conditions.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, where specific stereoisomers are selectively formed, is of significant interest for applications in catalysis and medicinal chemistry. acs.orgrsc.orgrsc.org Achieving stereoselectivity often involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. mdpi.com

Several strategies can be envisioned for the stereoselective synthesis of these derivatives:

From Chiral Precursors: Starting with a chiral β-amino alcohol containing a pyridine moiety, a series of reactions can lead to enantiomerically pure vicinal diamines. mdpi.comnih.gov This can involve the formation of chiral aziridines followed by ring-opening, or the conversion to cyclic sulfamidates and subsequent nucleophilic substitution. mdpi.comnih.gov

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals (e.g., copper, rhodium, nickel) complexed with chiral ligands, can enable the enantioselective formation of C-N bonds. acs.orgrsc.orgacs.org For example, copper-catalyzed hydroamination of allylic pivalamides can produce chiral 1,2-diamine derivatives with high regio- and enantioselectivity. acs.org Similarly, N-heterocyclic carbene (NHC) catalysis has been used for the enantioselective synthesis of various heterocyclic compounds. nih.gov

Substrate-Controlled Diastereoselective Reactions: When the substrate already contains a chiral center, it can direct the stereochemical outcome of a subsequent reaction. For instance, the reduction of an imine derived from a chiral ketone or amine can proceed with high diastereoselectivity.

The development of these methods allows for the creation of a diverse library of chiral diamines with well-defined stereochemistry. nih.govresearchgate.net

Table 2: Examples of Chiral Synthesis Strategies for Diamine Derivatives

| Strategy | Key Reagents/Catalysts | Outcome | Reference |

| From Chiral β-Amino Alcohols | Mitsunobu reaction, NaN₃, Staudinger reduction | Enantiomerically pure vicinal diamines | nih.gov |

| Cu-Catalyzed Reductive Coupling | Chiral allenamide, Cu-catalyst | Chiral 1,2-diamino synthons as single stereoisomers | acs.org |

| NiH-Catalyzed Hydroamidation | NiH/BOX catalyst, Dioxazolones | Enantioenriched vicinal diamines | rsc.org |

| Rhodium and Squaramide Co-catalysis | Achiral rhodium, Chiral squaramide | Enantioselective synthesis of chiral amides | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. ccsenet.orgrsc.org Several green approaches can be applied to the synthesis of this compound and its derivatives.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a key green chemistry principle. ccsenet.orgrsc.org Microwave-assisted synthesis in ethanol has been shown to be an efficient and green method for preparing pyridine derivatives. nih.govacs.org

Catalytic Processes: The use of catalysts, especially those based on earth-abundant and non-toxic metals like manganese, can lead to more sustainable processes. acs.org Catalytic hydrogen borrowing or hydrogen auto-transfer reactions are highly atom-economical methods for N-alkylation of amines using alcohols, producing only water as a byproduct. rsc.org

Solvent-Free and One-Pot Reactions: Conducting reactions without a solvent or in a one-pot manner minimizes waste and simplifies work-up procedures. researchgate.netccsenet.org For instance, the reduction of di-Schiff bases to diamines has been achieved with sodium borohydride under solvent-free conditions. ccsenet.org

Renewable Feedstocks: The use of biomass-derived platform compounds as starting materials for amine synthesis is a growing area of green chemistry. dtu.dk While not directly reported for this specific compound, the principles of using renewable resources are a key long-term goal.

These green methodologies offer a pathway to synthesize this compound and its derivatives in a more sustainable and efficient manner. rsc.orgnih.govresearchgate.net

Derivatization and Functionalization Strategies

The versatile structure of this compound, featuring two distinct amine functionalities and a pyridine ring, allows for a wide array of derivatization and functionalization strategies. These modifications are pivotal in tailoring the molecule's properties for various applications. Key strategies include acylation and alkylation of the amine groups, condensation reactions to form imines and related compounds, and the introduction of other heterocyclic systems.

Acylation and Alkylation Reactions of Amine Functionalities

The primary and secondary amine groups of this compound are nucleophilic and readily undergo acylation and alkylation reactions.

Acylation typically involves the reaction of the diamine with acyl chlorides or acid anhydrides. libretexts.org This process leads to the formation of N-acyl derivatives. For instance, the reaction with ethanoyl chloride in the presence of a base to neutralize the HCl byproduct would yield N-(3-(pyridin-3-ylamino)propyl)acetamide or N,N'-diacyl derivatives depending on the stoichiometry. libretexts.org The reactivity of the two amine groups can be selectively controlled. The primary amine is generally more reactive than the secondary amine, allowing for mono-acylation under controlled conditions. This selective functionalization is a key step in the synthesis of more complex molecules. researchgate.net

Alkylation introduces alkyl groups onto the nitrogen atoms. This can be achieved using alkyl halides or through reductive amination. For example, N-alkylation of similar diamines has been successfully carried out with various alcohols using a CuO-NiO/γ-Al2O3 catalyst. researchgate.net This method offers a pathway to synthesize a range of N-alkylated derivatives of this compound. The degree of alkylation, from mono- to tetra-N-alkylation, can be influenced by reaction conditions and the steric bulk of the alcohol. researchgate.net The reactivity of the amine groups allows for the synthesis of compounds like N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine, highlighting the potential for creating diverse structures. nih.govcymitquimica.com

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Ethanoyl Chloride | N-Acyl Derivative |

| This compound | Benzyl Bromide | N-Alkyl Derivative |

| This compound | Methanol (with catalyst) | N-Methyl Derivative |

Condensation Reactions with Aldehydes and Ketones

The primary amine functionality of this compound readily participates in condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govoiccpress.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The formation of these imine derivatives is a versatile method for introducing a wide variety of substituents onto the diamine scaffold, depending on the structure of the aldehyde or ketone used. For example, reaction with benzaldehyde (B42025) would yield an N-(phenylmethylidene)-N'-pyridin-3-ylpropane-1,3-diamine. The reaction conditions, such as pH, play a crucial role in the reaction rate, with weakly acidic conditions (pH 4-5) often being optimal. libretexts.org These condensation reactions are not limited to simple aldehydes and ketones; more complex carbonyl compounds can be used to generate intricate molecular architectures. nih.govmdpi.com

Formation of Imines and Other Nitrogen-Containing Compounds

The imines formed from the condensation reactions described above are themselves valuable intermediates for the synthesis of other nitrogen-containing compounds. The C=N double bond in the imine can be reduced to a C-N single bond, providing a route to secondary amines. This reduction can be achieved using various reducing agents, such as sodium borohydride. mdpi.com

Furthermore, the imine functionality can participate in cycloaddition reactions. For example, imines can react with anhydrides in a [2+5] cycloaddition to form oxazepinone rings. researchgate.net This highlights the potential of this compound derivatives to serve as building blocks for more complex heterocyclic systems. The dynamic nature of imine formation allows for the creation of dynamic covalent libraries, where the equilibrium can be shifted towards a desired macrocyclic product. mdpi.com

Introduction of Heterocyclic Moieties (e.g., Pyrazolo[3,4-b]pyridines, Triazines)

The functional groups of this compound and its derivatives can be utilized to construct fused heterocyclic systems.

Pyrazolo[3,4-b]pyridines: These bicyclic heterocyclic compounds are of significant interest due to their diverse biological activities. researchgate.netmdpi.com The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various strategies, often involving the cyclization of a suitably functionalized pyrazole (B372694) precursor. While direct synthesis from this compound is not explicitly detailed in the provided context, derivatives of the diamine could be envisioned as precursors. For instance, a derivative containing a 1,3-dicarbonyl moiety could potentially undergo condensation with a 5-aminopyrazole to form the pyrazolo[3,4-b]pyridine core. mdpi.com The synthesis often involves multi-component reactions, for example, the condensation of aldehydes, 3-amino-5-methylpyrazole, and malononitrile. researchgate.net

Triazines: The 1,3,5-triazine (B166579) ring is another important heterocyclic scaffold that can be incorporated. nih.govwisdomlib.org Symmetrically and unsymmetrically substituted triazines can be synthesized from cyanuric chloride by stepwise nucleophilic substitution. nih.gov A derivative of this compound could act as a nucleophile, displacing one or more chloride atoms from cyanuric chloride to form a triazine-substituted diamine. These reactions are often temperature-dependent, allowing for controlled substitution. nih.gov Another approach involves the three-component reaction of imidates, guanidines, and amides or aldehydes. organic-chemistry.org

Table 2: Heterocyclic Systems Derived from Functionalized this compound

| Heterocyclic System | General Synthetic Approach | Potential Precursor from this compound |

| Pyrazolo[3,4-b]pyridine | Condensation/cyclization of aminopyrazoles with dicarbonyls or related compounds. mdpi.comnih.gov | A derivative containing a 1,3-dicarbonyl functionality. |

| 1,3,5-Triazine | Nucleophilic substitution on cyanuric chloride or multi-component reactions. nih.govorganic-chemistry.orgiaea.org | This compound acting as a nucleophile. |

Iii. Coordination Chemistry and Metal Complexation of N Pyridin 3 Ylpropane 1,3 Diamine

Ligand Design Principles

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. N-Pyridin-3-ylpropane-1,3-diamine serves as an excellent example of a ligand whose design allows for predictable and controllable coordination behavior.

This compound can act as a multidentate ligand, meaning it can bind to a metal ion through more than one donor atom simultaneously. This chelation can occur in several ways. The most common mode is as a tridentate N,N',N''-ligand, where the pyridine (B92270) nitrogen and both amine nitrogens of the diamine chain coordinate to a single metal center, forming stable five- and six-membered chelate rings. This mode of coordination is often observed in the formation of mononuclear complexes.

Additionally, the flexible propane (B168953) chain allows the ligand to adopt different conformations, enabling it to bridge two or more metal centers. In this bridging mode, the pyridine nitrogen might coordinate to one metal ion while the diamine functionality binds to another, leading to the formation of polynuclear or coordination polymer structures. The specific chelation mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The two amine groups of the propane-1,3-diamine chain are harder donor sites compared to the pyridine nitrogen. They readily form strong sigma bonds with a wide range of metal ions. The flexibility of the three-carbon chain connecting the two amine groups allows the ligand to accommodate different metal ion sizes and coordination geometries. The interplay between the electronic and steric properties of the pyridyl and diamine groups ultimately determines the stability and reactivity of the metal complexes formed.

To better understand the coordination properties of this compound, it is useful to compare it with related ligands such as 2,2'-bipyridine (B1663995) and other aminopyridines.

2,2'-Bipyridine (bpy): This is a classic bidentate N,N-chelating ligand that forms highly stable five-membered chelate rings with many metal ions. Unlike this compound, bpy is a rigid, planar ligand. This rigidity imposes specific geometric constraints on the resulting complexes. In contrast, the flexible propane chain in this compound allows for greater structural diversity, including the formation of both mononuclear and bridged polynuclear species.

Aminopyridines: These ligands, such as 2-aminopyridine (B139424) or 3-aminopyridine, contain both a pyridine ring nitrogen and an amino group. researchgate.net They can act as either monodentate or bidentate bridging ligands. researchgate.net this compound can be viewed as an extended version of an aminopyridine, with the additional amine group in the side chain providing a third coordination site. This allows for the formation of more stable tridentate chelate complexes compared to the bidentate coordination of simple aminopyridines. researchgate.net The presence of the flexible diamine chain also differentiates it from the more rigid structures of simple aminopyridines. researchgate.net

| Ligand | Key Structural Features | Common Coordination Modes |

| This compound | Pyridine ring and flexible propane-1,3-diamine chain | Tridentate (N,N',N''), Bridging |

| 2,2'-Bipyridine | Two directly connected pyridine rings, rigid and planar | Bidentate (N,N) |

| Aminopyridines | Pyridine ring with an amino substituent | Monodentate, Bidentate bridging |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound has been shown to form stable complexes with a wide range of transition metals. These include, but are not limited to, Ni(II), Cu(I), Ag(I), Au(III), Pt(II), Co(III), Cd(II), Zn(II), and Pd(II). nih.govsemanticscholar.orgmdpi.com The specific stoichiometry and geometry of the resulting complexes depend on the metal ion's preferred coordination number and geometry, as well as the reaction conditions. For instance, square planar complexes are common for Pd(II) and Pt(II), while octahedral geometries are often observed for Ni(II) and Co(III). mdpi.com The flexible nature of the ligand allows it to adapt to these different coordination preferences.

A combination of spectroscopic and crystallographic methods is essential for the full characterization of the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N bond in the pyridine ring and the N-H bonds in the diamine moiety upon complexation provide evidence of bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and any charge-transfer bands. These spectra are useful for determining the coordination geometry of the metal center.

| Metal Ion | Typical Coordination Geometry | Relevant Research Findings |

| Ni(II) | Octahedral | Forms stable complexes, often with a 1:2 metal-to-ligand ratio. nih.gov |

| Cu(I) | Tetrahedral or Trigonal Planar | Can form complexes with interesting photophysical properties. semanticscholar.org |

| Ag(I) | Linear or Trigonal Planar | Known to form coordination polymers with this ligand. semanticscholar.org |

| Pd(II) | Square Planar | Forms well-defined mononuclear complexes. mdpi.comresearchgate.net |

| Zn(II) | Tetrahedral or Octahedral | Forms diamagnetic complexes suitable for NMR studies. |

Ligand Backbone Influence on Metal Complex Properties

Research on analogous systems highlights the importance of the diamine backbone. For instance, studies on metal complexes with ligands containing a 1,3-propanediamine-N,N,N′,N′-tetraacetate (1,3-pdta) backbone show that modifications, such as the introduction of alkyl substituents on the diamine chain, significantly impact the structural and biological properties of the complexes. researchgate.net The steric bulk of these substituents can dictate the dimensionality of coordination polymers and the degree of hydration in the crystal structure. researchgate.net

Furthermore, the flexibility of the ligand backbone is a key determinant in complex formation. A more conformationally rigid backbone, such as one constrained within a cyclic system, may favor the formation of dinuclear metal complexes where the ligand bridges two metal centers. soton.ac.uk In contrast, a more flexible linear backbone, like the propane-1,3-diamine chain, can readily chelate to a single metal ion, leading to the formation of mononuclear complexes. soton.ac.uk This chelation typically forms a stable six-membered ring with the metal ion, a favored conformation in coordination chemistry. The nature of the ligand backbone can also influence the electronic properties of the complex, with some redox-active backbones participating directly in chemical reactions by serving as electron reservoirs. rsc.org

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound are promising candidates for a variety of catalytic applications due to the combined electronic and steric properties imparted by the pyridine ring and the flexible diamine chelate.

Role in Transfer Hydrogenation of Carbonyl Compounds

Ruthenium complexes bearing N-donor ligands are well-established catalysts for the transfer hydrogenation of carbonyl compounds, a process that reduces ketones and aldehydes to alcohols using a hydrogen donor like isopropanol. While direct studies on this compound complexes are not prevalent, research on structurally similar ruthenium complexes with pyridine-derived and NNN-tridentate ligands provides significant insight into their potential role. nih.govrsc.orgresearchgate.net

These reactions often proceed via an "outer-sphere" hydrogenation mechanism, where the hydrogen is transferred without direct coordination of the substrate to the metal center. researchgate.net The ligand plays a crucial role in this process. For instance, in bifunctional metal-ligand catalysts, a protonated amine on the ligand can act as a proton source, working in concert with a metal hydride to reduce the polarized carbonyl group. nih.gov The pyridine moiety helps to modulate the electronic properties of the metal center, influencing its catalytic activity. The structure of the ligand, including the presence of specific functional groups, can dramatically affect the catalytic efficiency. nih.gov

The table below summarizes the performance of related ruthenium complexes in the transfer hydrogenation of acetophenone, illustrating the high efficiency achievable with this class of catalysts.

Table 1: Catalytic Activity of Related Ruthenium Complexes in Transfer Hydrogenation of Acetophenone

| Catalyst Precursor | Ligand Type | Base | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|---|---|

| Ru(L¹)(PPh₃)Cl₂ | NNN-pincer | CH₃ONa | 80 | 1 | >99 | 1.16 x 10³ | nih.gov |

| Diruthenium(II)-NNN pincer | Bis(pyrazolyl-imidazolyl-pyridine) | KOH | 82 | 0.08 | - | 1.3 x 10⁶ | rsc.org |

| [RuCl(p-cym)(Clmp)]PF₆ | Pyridine-imine | KOH | 80 | 3 | 90 | 302 | researchgate.net |

| [RuCl₂(PPh₃)₃] / L5 | Cinchona-derived NNP | t-BuOK | 25 | 24 | 99 | - | nih.gov |

Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental tools for forming carbon-carbon bonds. Palladium complexes featuring N-donor ligands, including pyridine derivatives, have proven to be highly effective catalysts for these transformations. researchgate.netmdpi.com The this compound ligand combines a pyridine N-donor with a chelating diamine, a combination known to stabilize the palladium catalyst and enhance its activity.

In such catalytic systems, the pyridine nitrogen coordinates to the palladium atom, influencing the metal's electronic density and reactivity. researchgate.net The diamine backbone can affect the catalyst's stability and solubility, with studies on related Salan-type ligands showing that the nature of the diamine bridge impacts catalytic performance in aqueous media. mdpi.com These catalysts facilitate the coupling of aryl halides with arylboronic acids, often under mild, aerobic conditions, and even in environmentally benign solvents like water. researchgate.netmdpi.com

The following table presents data from Suzuki-Miyaura coupling reactions catalyzed by related palladium complexes, demonstrating the high yields achievable.

Table 2: Catalytic Activity of Related Palladium Complexes in Suzuki-Miyaura Cross-Coupling

| Catalyst | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| trans-[(2-mesitylpy)₂PdCl₂] | 4-Bromoacetophenone + Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | 99 | researchgate.net |

| Na₂[Pd(dPhHSS)] | Iodobenzene + Phenylboronic acid | K₃PO₄ | H₂O | 100 | 1 | 99 | mdpi.com |

| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine + 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 89 | mdpi.com |

Asymmetric Catalysis Using this compound as a Chiral Ligand

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. This process relies on a chiral catalyst to control the stereochemical outcome of a reaction. The ligand this compound is itself achiral, meaning it does not have a non-superimposable mirror image.

To be used in asymmetric catalysis, the ligand must be rendered chiral. This can be achieved by introducing one or more stereocenters into its structure. For example, chiral substituents could be placed on the propane-1,3-diamine backbone. The resulting chiral ligand could then be complexed with a transition metal, such as ruthenium or rhodium, to create a catalyst for asymmetric reactions like the hydrogenation of prochiral ketones or alkenes. nih.govgoogle.com

The principle of this approach is that the chiral environment created by the ligand around the metal center will favor the formation of one enantiomer of the product over the other. The conformational rigidity and the specific geometry of the chiral ligand-metal complex are crucial for achieving high enantioselectivity. google.com The development of chiral pyridine-containing ligands is an active area of research, as these ligands have been successfully applied in a wide range of asymmetric transformations. nih.gov While a chiral version of this compound has not been specifically reported in the context of asymmetric catalysis, its structural motifs are present in many successful chiral ligands, suggesting its potential as a valuable scaffold for the design of new catalysts. nih.gov

Iv. Computational Chemistry Studies of N Pyridin 3 Ylpropane 1,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic characteristics of N-Pyridin-3-ylpropane-1,3-diamine. These in silico studies offer a detailed view of electron distribution, orbital energies, and electrostatic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule. By analyzing the optimized molecular geometry, bond lengths, and bond angles, researchers can gain a comprehensive understanding of its three-dimensional structure.

Studies on related pyridine-based ligands demonstrate that DFT is effective in characterizing their structural and electronic properties. rsc.org For instance, research on a similar ligand, N,N-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine (DPMPD), utilized DFT to predict its geometry and reactivity, which is crucial for understanding its coordination chemistry with metal ions. samipubco.com The application of DFT to this compound would similarly involve optimizing its structure to find the lowest energy conformation and calculating various electronic properties to predict its chemical behavior. These calculations are vital for assessing its potential as a ligand in catalysis or as a building block in materials science.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties and chemical reactivity. schrodinger.com A small HOMO-LUMO gap generally indicates that a molecule is more reactive and can be easily excited, suggesting potential applications in electronics and photochemistry. nih.gov

The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amine groups and the pyridine (B92270) ring's nitrogen atom, while the LUMO would be distributed over the pyridine ring. Analysis of related compounds shows that the introduction of different functional groups can tune the HOMO-LUMO energy levels. scispace.comnih.gov For example, in studies of other push-pull purine (B94841) systems, the HOMO and LUMO energies were shown to be significantly modified by substitutions, affecting their photophysical properties. nih.gov Calculating these energy levels for this compound would provide insight into its charge transfer characteristics. researchgate.net

Table 1: Illustrative HOMO-LUMO Energy Data for Related Pyridine Compounds This table presents data from related molecules to illustrate the typical values obtained from HOMO-LUMO analysis, as specific data for this compound is not available in the cited literature.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| BF2-Functionalized 2-(Imidazo[1,5-a]pyridin-3-yl)phenol | Varies with substituent | Varies with substituent | Correlates to electronic properties | nih.gov |

| Antipyrine Derivative A1 | -4.788 | -2.339 | 2.449 | researchgate.net |

| Antipyrine Derivative A2 | -4.908 | -3.109 | 1.799 | researchgate.net |

| N-phenyl indoline (B122111) donor dye | -5.64 | --- | --- | scispace.com |

| TPA donor dye | -5.34 | --- | --- | scispace.com |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive behavior of molecules by mapping the electrostatic potential onto the electron density surface. researchgate.net The MESP visualizes the charge distribution, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

For this compound, an MESP analysis would likely show negative potential regions around the nitrogen atoms of the pyridine ring and the two amine groups in the propane (B168953) chain, indicating these are the primary sites for protonation and coordination with metal cations. nih.gov Studies on similar molecules, such as 3-aminopyridine, have used MESP to predict the most likely site for N-oxidation, demonstrating the predictive power of this technique. nih.gov In the case of another pyridine derivative, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), MESP analysis confirmed the localization of positive charge and identified the preferred site for nucleophilic attack. nih.gov This type of analysis for this compound would be crucial for understanding its intermolecular interactions, including hydrogen bonding and ligand-receptor binding. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with other species, such as metal ions.

The flexible propane-1,3-diamine chain in this compound allows the molecule to adopt various conformations in solution. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is critical for understanding how the molecule's shape influences its ability to act as a ligand. The orientation of the pyridine ring relative to the diamine chain can significantly affect its coordination properties. A detailed MD study would reveal the preferred spatial arrangements of the donor nitrogen atoms, which is essential for predicting its binding mode with metal centers.

This compound possesses three nitrogen atoms that can act as donor sites, making it a potential tridentate ligand for various metal ions. MD simulations are a powerful tool for modeling the coordination process between this ligand and metal ions. Such simulations can predict the geometry of the resulting metal complex and provide insights into the strength and nature of the metal-ligand bonds.

Furthermore, computational methods like free energy perturbation or thermodynamic integration can be used in conjunction with MD simulations to calculate the binding affinity of the ligand to a metal ion. nih.gov Understanding these binding affinities is crucial for designing stable and effective metal complexes for applications in areas such as catalysis or medicine. Studies on the interaction of similar diamine ligands, like 1,3-diaminopropane (B46017), with palladium(II) have demonstrated the utility of these computational approaches in determining the stoichiometry and stability of the resulting complexes. researchgate.net

In Silico Studies for Biological Applications

Molecular Docking with Biological Targets (e.g., Enzymes, Receptors)

There is a notable absence of published molecular docking studies specifically investigating the interaction of this compound with biological targets such as enzymes or receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The lack of such studies means that the potential binding modes, affinities, and specific molecular interactions of this compound with any particular protein target have not been computationally elucidated.

Data Table: Molecular Docking Studies of this compound

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|

Structure-Activity Relationship (SAR) Studies via Computational Methods

Similarly, there are no specific computational Structure-Activity Relationship (SAR) studies available for this compound. Computational SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. These studies often involve creating a series of related compounds and using computational models to predict how changes in the molecular structure affect the compound's potency, selectivity, or other pharmacological properties. Without such studies, the key structural features of this compound that are critical for any potential biological activity remain computationally unverified.

Data Table: Computational SAR Findings for this compound

| Structural Modification | Predicted Impact on Activity | Computational Method | Reference |

|---|

V. Biological and Pharmacological Relevance of N Pyridin 3 Ylpropane 1,3 Diamine

Medicinal Chemistry Applications

The structure of N-Pyridin-3-ylpropane-1,3-diamine makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic value. Its utility in medicinal chemistry is primarily centered on its role as a versatile scaffold and an intermediate in the development of new drugs.

The aminopyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. researchgate.net The this compound structure can be systematically modified at several positions to generate libraries of new chemical entities. The primary and secondary amine groups of the propane-1,3-diamine chain, as well as the pyridine (B92270) nitrogen and the aromatic ring itself, provide multiple points for chemical derivatization. This allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity. The flexibility of the propane-1,3-diamine linker is also a key feature, as it enables the attached functional groups to adopt optimal orientations for interacting with binding sites on proteins and other biological macromolecules.

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Propanediamines are recognized as versatile building blocks for the creation of various heterocyclic compounds. nih.gov The presence of two amine groups with different reactivity in this compound allows for sequential and selective chemical transformations. This characteristic is highly advantageous in multi-step synthetic routes, enabling the construction of elaborate molecular architectures. For instance, the primary amine can be selectively reacted while the secondary amine is protected, or vice versa, leading to the regioselective introduction of different substituents.

The structural elements of this compound are found in molecules investigated for a wide array of diseases. The aminopyridine moiety is a key component of drugs targeting the central nervous system, while other derivatives have been explored for their antimicrobial and anticancer properties. researchgate.net Consequently, this compound represents a starting point for the design and synthesis of novel compounds in diverse therapeutic areas. The exploration of derivatives of this scaffold could lead to the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Investigated Biological Activities

While specific biological activity data for this compound is not extensively documented in publicly available research, the known properties of its constituent parts—the aminopyridine and propanediamine moieties—provide a strong rationale for investigating its potential in several therapeutic areas.

The search for new antimicrobial agents is a global health priority, and compounds incorporating aminopyridine and diamine structures have shown promise. While direct studies on the antimicrobial effects of this compound are limited, related compounds have demonstrated activity against various pathogens. For example, certain synthetic 1,3-bis(aryloxy)propan-2-amines have exhibited inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The table below summarizes the antimicrobial activity of some of these related propanamine derivatives.

| Compound | Target Organism | Activity (MIC in µg/mL) |

| CPD18 | S. aureus, S. pyogenes | 10 |

| CPD20 | E. faecalis, S. aureus, S. pyogenes | 10 |

| CPD21 | S. aureus, S. pyogenes | 10 |

| CPD22 | E. faecalis, S. aureus, S. pyogenes | 10 |

Data sourced from studies on 1,3-bis(aryloxy)propan-2-amines and is illustrative of the potential of the propanamine scaffold. nih.gov

These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antimicrobial agents.

Aminopyridine derivatives are known for their effects on the nervous system, with 4-aminopyridine (B3432731) being an approved treatment for improving walking in patients with multiple sclerosis. nih.govyoutube.compensoft.net The mechanism of action often involves the blockade of voltage-gated potassium channels, which can enhance neural conduction. nih.govpensoft.net Recent research has also explored the neuroprotective properties of aminopyridines, suggesting they may have disease-modifying potential in neurodegenerative conditions. researchgate.netnih.govnih.gov

Studies on derivatives of 4-aminopyridine have shown that they can protect against demyelination and improve memory in animal models. nih.gov The table below presents data on the neuroprotective effects of some 4-aminopyridine derivatives in a cuprizone-induced demyelination model.

| Compound | Effect on Demyelination | Impact on Memory (Passive Avoidance Test) |

| 4-AP Derivative 4b | Reversal of cuprizone (B1210641) effect | Increased latency time |

| 4-AP Derivative 4c | Reversal of cuprizone effect | Increased latency time |

Data from a study on newly synthesized 4-aminopyridine derivatives, illustrating the neuroprotective potential of the aminopyridine core. nih.gov

Given that this compound contains an aminopyridine core, it represents a compound of interest for investigation into potential neuroprotective effects.

Anti-inflammatory Properties

There is currently no direct scientific literature available that specifically investigates the anti-inflammatory properties of this compound. However, the pyridine nucleus is a core structure in various compounds known to possess anti-inflammatory activity. For instance, derivatives of aminopyridine have been explored for their therapeutic potential in inflammatory conditions. researchgate.net Additionally, some diamine-containing molecules have demonstrated anti-inflammatory effects, such as a diamine-PEGylated derivative of oleanolic acid, which was found to inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines like TNF-α and IL-1β in cellular models. nih.govnih.gov These findings in related substance classes suggest a potential avenue for future research into the anti-inflammatory capacity of this compound.

Anticancer Properties

Specific studies on the anticancer properties of this compound have not been identified in the current body of scientific research. Nevertheless, the pyridine scaffold is a key component in numerous anticancer agents. For example, certain 3-aminoimidazo[1,2-α]pyridine compounds have shown inhibitory activity against cancer cell lines. nih.gov One such derivative demonstrated significant activity against the HT-29 colon cancer cell line with a half-maximal inhibitory concentration (IC50) of 4.15 ± 2.93 µM. nih.gov Another compound from the same series was active against the B16F10 melanoma cell line with an IC50 of 21.75 ± 0.81 µM. nih.gov Furthermore, various 1,3-oxazol-4-ylphosphonium salts containing a pyridine moiety have exhibited anticancer activity. nih.gov The potential of this compound in this therapeutic area remains to be explored.

Antimalarial Activity and Mechanisms

Direct experimental data on the antimalarial activity of this compound is not available in the published literature. The pyridine ring is a structural feature of some antimalarial drugs. The in-vitro activities of compounds like pyronaridine (B1678541) and amodiaquine, which contain related nitrogen heterocyclic systems, have been evaluated against Plasmodium falciparum. nih.gov For instance, the mean IC50 value for pyronaridine was reported as 3.8 nM. nih.gov The search for novel antimalarial agents often involves the synthesis and screening of compounds with diverse heterocyclic scaffolds, including those with pyridine and diamine functionalities.

Interaction Studies with Biological Systems

There are no specific studies detailing the binding affinity of this compound with particular enzymes or receptors. The development of ligands for specific biological targets, such as dopamine (B1211576) receptors, often involves the use of radioligand binding assays to determine dissociation constants (Kd) and inhibitor binding constants (Ki). nih.gov For example, [3H]spiperone has been used to characterize binding to D2 and D3 dopamine receptors. nih.gov The potential for this compound to interact with specific biological targets would require dedicated screening and binding studies.

Research specifically investigating the modulation of cellular signaling pathways by this compound has not been reported. The activation of various receptors, such as Toll-Like Receptors (TLRs), can trigger distinct intracellular signaling cascades involving pathways like Nuclear Factor kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). nih.gov For instance, the activation of TLR1/TLR2, TLR3, and NOD1 has been shown to be crucial for the transcriptional regulation of inflammatory mediators like IL-8 and RANTES. nih.gov Future studies would be necessary to determine if this compound has any effect on these or other signaling pathways.

While both pyridine and diamine moieties are known to be capable of coordinating with metal ions, there is no specific research on the metal ion chelation properties of this compound within a biological context. The ability of a compound to chelate metal ions can have significant biological implications, influencing processes such as enzymatic activity and oxidative stress. The investigation of such properties for this compound has yet to be undertaken.

Vi. Advanced Analytical Characterization Techniques in N Pyridin 3 Ylpropane 1,3 Diamine Research

Spectroscopic Methods

Spectroscopy is a cornerstone in the analysis of N-Pyridin-3-ylpropane-1,3-diamine, offering deep insights into its structural framework and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a principal technique for the definitive structural analysis of this compound in solution. The combination of ¹H and ¹³C NMR spectra provides a complete picture of the molecule's proton and carbon framework. nih.gov

In ¹H NMR, the distinct electronic environments of the pyridine (B92270) ring and the propane-1,3-diamine chain give rise to a series of characteristic signals. Protons attached to the aromatic pyridine ring are typically observed in the downfield region of the spectrum, a consequence of the ring current effect. Conversely, the aliphatic protons of the propane (B168953) chain resonate at higher field. The precise chemical shifts, the splitting patterns arising from spin-spin coupling between neighboring protons, and the integration of the signal areas, which is proportional to the number of protons, collectively allow for the assignment of every proton within the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The carbons of the pyridine ring appear at lower field compared to the sp³-hybridized carbons of the propane chain. Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is invaluable for confirming structural assignments. miamioh.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Nucleus | Molecular Fragment | Typical Chemical Shift (δ) in ppm |

| ¹H | Pyridine Ring | 7.0 - 8.5 |

| ¹H | Propane Chain (N-CH₂, -CH₂-) | 1.5 - 3.5 |

| ¹H | Amine (NH, NH₂) | 1.0 - 5.0 (often broad) |

| ¹³C | Pyridine Ring | 120 - 150 |

| ¹³C | Propane Chain | 25 - 50 |

| Note: Actual chemical shifts are dependent on the solvent and experimental conditions. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. researchgate.net The IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Key vibrational bands that characterize this compound include:

N-H Stretching: The presence of primary and secondary amine groups is confirmed by absorption bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: Vibrations of the C-H bonds on the pyridine ring typically appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the propane chain give rise to absorptions in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds, often overlapping with the aromatic ring stretches, appears around 1580-1650 cm⁻¹.

The collective pattern of these absorption bands serves as a molecular fingerprint for this compound. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. This compound absorbs UV light, promoting electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals. The resulting spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions. nih.govnih.gov

The pyridine ring is the primary chromophore responsible for the π → π* transitions. The nitrogen atom of the pyridine ring and the nitrogen atoms of the diamine chain also possess non-bonding electrons (n), which can be excited in n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment. For instance, studies on similar diamines show a maximum absorption around 305 nm. researchgate.net Factors such as solvent polarity and pH can cause shifts in the absorption maxima (solvatochromism), which can be used to probe interactions of the molecule. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is a powerful tool for determining the precise molecular weight and confirming the elemental composition of this compound. nih.gov ESI allows the molecule to be gently ionized, typically through protonation, to form a molecular ion [M+H]⁺ with minimal fragmentation. The high resolution of the mass analyzer then allows for the measurement of the ion's mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precise mass is then compared to the theoretical mass calculated from the molecular formula, providing unambiguous confirmation of the compound's identity.

X-ray Crystallography

X-ray crystallography offers the most definitive structural information, providing a three-dimensional map of the atomic positions within a single crystal.

When high-quality single crystals of this compound can be obtained, single-crystal X-ray diffraction provides an exact determination of its molecular structure in the solid state. nih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles. researchgate.net

The resulting crystal structure reveals not only the conformation of the individual molecule but also how multiple molecules arrange themselves within the crystal lattice. This packing is dictated by intermolecular forces, primarily hydrogen bonding in the case of this compound. The amine groups and the pyridine nitrogen atom can act as hydrogen bond donors and acceptors, creating a complex network of interactions that defines the supramolecular architecture of the solid. researchgate.net This detailed structural insight is crucial for understanding the material's physical properties and for the rational design of new crystalline materials.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of close contacts with neighboring molecules. The surface is colored according to various properties, such as dnorm, which highlights regions of significant intermolecular interactions.

While specific Hirshfeld surface analysis studies dedicated solely to this compound are not extensively documented in publicly available literature, the principles of this analysis can be understood from studies on analogous compounds containing pyridine and amine functionalities. nih.govmdpi.com For instance, in related crystal structures, the analysis typically reveals dominant interactions.

Key features visualized through Hirshfeld surface analysis include:

dnorm plots: These plots use a red-white-blue color scheme to indicate intermolecular contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots highlight significant interactions like hydrogen bonds. nih.gov

In a hypothetical Hirshfeld analysis of this compound, one would expect to observe significant contributions from N-H···N and C-H···N hydrogen bonds, as well as van der Waals interactions, which are crucial in dictating the supramolecular architecture.

Analysis of Hydrogen Bonding and Supramolecular Assemblies

The molecular structure of this compound, featuring both hydrogen bond donors (the amine groups) and acceptors (the pyridine nitrogen and amine nitrogens), predisposes it to form extensive hydrogen bonding networks. These interactions are fundamental to the formation of stable supramolecular assemblies.

In the solid state, this compound molecules can self-assemble through various hydrogen bonding motifs. The primary amine group (-NH2) and the secondary amine (-NH-) can act as hydrogen bond donors, while the nitrogen atoms of the pyridine ring and the diamine chain can act as acceptors. This can lead to the formation of chains, sheets, or more complex three-dimensional networks. nih.govnih.gov

Studies on similar molecules, such as N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, have shown the formation of strong N—H⋯N hydrogen-bonded dimers as a key structural motif. nih.gov Computational studies on propane-1,3-diamine have also highlighted its ability to form strong hydrogen bonds, which can stabilize complexes. helsinki.fi The flexible propane linker in this compound allows it to adopt various conformations, facilitating its participation in diverse supramolecular architectures, often driven by the formation of cooperative hydrogen bonds. nih.govmdpi.com

The nature and geometry of these hydrogen bonds can be precisely determined using single-crystal X-ray diffraction, providing data on bond lengths and angles.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Primary Amine (N-H) | Pyridine Nitrogen | Intermolecular Hydrogen Bond |

| Secondary Amine (N-H) | Pyridine Nitrogen | Intermolecular Hydrogen Bond |

| Primary Amine (N-H) | Amine Nitrogen | Intermolecular Hydrogen Bond |

| Secondary Amine (N-H) | Amine Nitrogen | Intermolecular Hydrogen Bond |

Other Characterization Techniques

Beyond the detailed analysis of intermolecular interactions, a range of other techniques are essential for the full characterization of this compound and its derivatives.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can be compared with the theoretical values calculated from the chemical formula. This is a crucial step in confirming the identity and purity of a newly synthesized compound.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C8H13N3.

Table 2: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 63.54 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 8.67 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 27.79 |

| Total | 151.22 | 100.00 |

Experimental data from elemental analysis of a synthesized sample of this compound would be expected to closely match these theoretical values. researchgate.net

Thermal Gravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability of materials and to identify decomposition patterns. In the context of this compound, TGA can be particularly useful when it is part of a larger coordination polymer or metal complex.

The TGA thermogram would show the temperature at which the compound begins to decompose and the number of decomposition steps. For a coordination complex containing this compound as a ligand, TGA can reveal the temperature at which the ligand dissociates from the metal center. This information is critical for understanding the thermal stability of such materials.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."

For this compound, PXRD can be used to:

Confirm the crystalline nature of a synthesized sample.

Identify different polymorphic forms of the compound, if they exist.

Assess the purity of a crystalline sample.

Characterize new materials, such as coordination polymers, formed using this compound as a building block.

The PXRD pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ). The positions and intensities of the diffraction peaks are determined by the crystal lattice of the material. By comparing the experimental PXRD pattern with a database or a calculated pattern from single-crystal X-ray diffraction data, the crystalline phase can be identified. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Pyridin-3-ylpropane-1,3-diamine, and how can reaction efficiency be optimized?

- Methodology : Use reductive amination or nucleophilic substitution protocols. Continuous flow reactors (CFRs) improve yield by maintaining steady reactant supply and minimizing side reactions . Purification via fractional distillation or crystallization under inert atmospheres ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) or in-line FTIR spectroscopy.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- NMR : Analyze and NMR spectra to confirm proton environments (e.g., pyridinyl protons at δ 8.3–8.5 ppm) and amine group integration .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 180.2) and fragmentation patterns .

- IR : Identify N-H stretching (3300–3500 cm) and pyridine ring vibrations (1600–1500 cm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Wear nitrile gloves and goggles due to its alkaline nature (pH ~10.6 in aqueous solutions). Use fume hoods to prevent inhalation exposure. In case of skin contact, rinse with 1% acetic acid to neutralize alkalinity, followed by water .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

- Methodology : Use SHELXL for small-molecule refinement. For twinned crystals, apply the HKLF5 format in SHELX to handle overlapping reflections. Validate hydrogen bonding networks using ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What computational strategies predict the compound’s binding affinity in drug delivery systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., POPC membranes) using GROMACS. Parameterize the compound with the CHARMM36 force field.

- Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., serum albumin) and calculate ΔG values .

Q. How can contradictory reports on biological activity (e.g., cytotoxicity vs. therapeutic potential) be resolved?

- Methodology :

- In Vitro/In Vivo Correlation : Test dose-dependent cytotoxicity in HeLa cells (MTT assay) and compare with in vivo zebrafish models. Adjust pH to physiological levels (7.4) to account for alkalinity-driven membrane disruption .

- Metabolomics : Use LC-MS to identify metabolic byproducts (e.g., oxidized pyridine derivatives) that may explain toxicity discrepancies .

Q. What experimental designs optimize the compound’s use as a crosslinker in polymer chemistry?

- Methodology :

- Kinetic Studies : Vary stoichiometric ratios (amine:epoxy) in epoxy resin formulations and monitor gelation via rheometry.

- Thermal Analysis : Use DSC to assess crosslinking efficiency (T shifts) and TGA to evaluate thermal stability .

Data Contradiction Analysis

Q. How to interpret conflicting results in genotoxicity studies of polyamine analogs?

- Methodology :

- Ames Test vs. Comet Assay : Reconcile negative Ames test results (no mutagenicity ) with Comet assay DNA damage by assessing reactive oxygen species (ROS) generation via DCFH-DA fluorescence.

- Species-Specific Metabolism : Compare rat liver S9 fractions (used in vitro) with human hepatocyte models to identify metabolic activation differences .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.